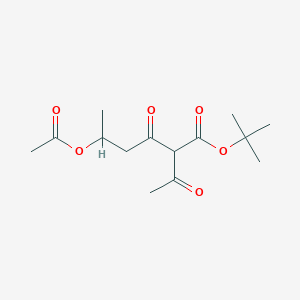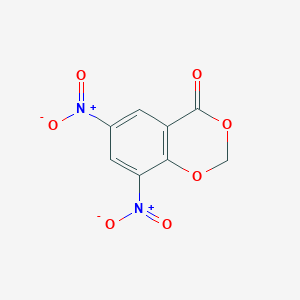![molecular formula C10H10Cl2N2O2 B14293169 4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid CAS No. 113266-86-7](/img/structure/B14293169.png)
4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid is an organic compound characterized by the presence of a hydrazinylidene group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with butanoic acid derivatives under controlled conditions. One common method involves the reaction of the acid with phenylhydrazine in ethanol under cooling for an extended period .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichromate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce hydrazine compounds.
Aplicaciones Científicas De Investigación
4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid derivatives: Compounds with similar structures but different substituents on the phenyl or butanoic acid moieties.
Hydrazinylidene derivatives: Compounds containing the hydrazinylidene functional group attached to various backbones.
Uniqueness
This compound is unique due to its specific combination of the dichlorophenyl and hydrazinylidene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
113266-86-7 |
|---|---|
Fórmula molecular |
C10H10Cl2N2O2 |
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
4-[(3,4-dichlorophenyl)hydrazinylidene]butanoic acid |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-8-4-3-7(6-9(8)12)14-13-5-1-2-10(15)16/h3-6,14H,1-2H2,(H,15,16) |
Clave InChI |
URAXAPRNECNQTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NN=CCCC(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)
![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)

![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)






![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)
